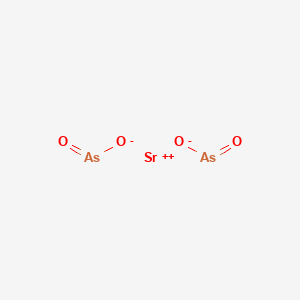
Strontium arsenite (Sr(AsO2)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium arsenite (Sr(AsO2)2) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in water and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of strontium arsenite is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Effets Biochimiques Et Physiologiques
Strontium arsenite has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using strontium arsenite in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. However, the limitations of using strontium arsenite in lab experiments include its toxicity and potential environmental hazards.
Orientations Futures
There are several future directions for the study of strontium arsenite, including its potential applications in medicine, materials science, and environmental science. In medicine, further studies are needed to determine the efficacy and safety of strontium arsenite as an anti-cancer agent. In materials science, further studies are needed to explore the potential applications of strontium arsenate as a solid oxide fuel cell material. In environmental science, further studies are needed to determine the effectiveness of strontium arsenite in the removal of arsenic from contaminated water.
Méthodes De Synthèse
The synthesis of strontium arsenite can be achieved through several methods, including the precipitation method, hydrothermal method, and solvothermal method. The precipitation method involves mixing strontium chloride and sodium arsenite in water, resulting in the formation of strontium arsenite. The hydrothermal method involves heating strontium hydroxide and arsenic trioxide under high pressure and temperature, while the solvothermal method involves using organic solvents to dissolve the reactants and then heating them to form strontium arsenite.
Applications De Recherche Scientifique
Strontium arsenite has been extensively studied for its potential applications in various fields, including materials science, environmental science, and medicine. In materials science, strontium arsenite has been used as a precursor for the synthesis of strontium arsenate, which is a promising material for solid oxide fuel cells. In environmental science, strontium arsenite has been studied for its potential use in the removal of arsenic from contaminated water. In medicine, strontium arsenite has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
15195-06-9 |
|---|---|
Nom du produit |
Strontium arsenite (Sr(AsO2)2) |
Formule moléculaire |
As2O4Sr |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
strontium;oxoarsinite |
InChI |
InChI=1S/2AsHO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clé InChI |
APFTYZSAOLWHTM-UHFFFAOYSA-L |
SMILES |
[O-][As]=O.[O-][As]=O.[Sr+2] |
SMILES canonique |
[O-][As]=O.[O-][As]=O.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



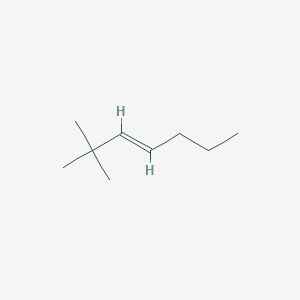
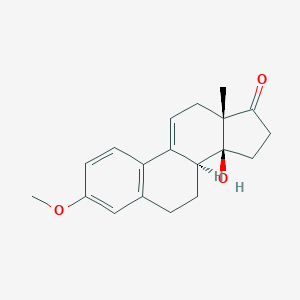
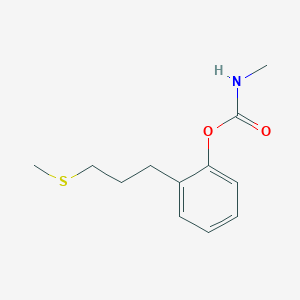
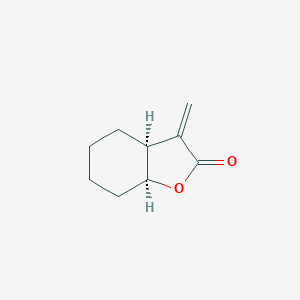
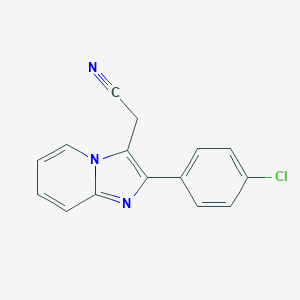
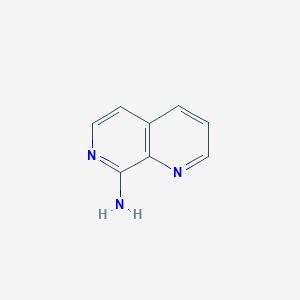
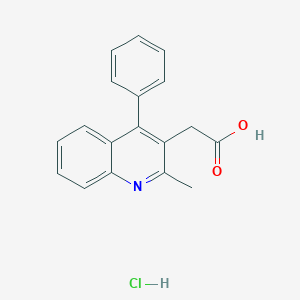
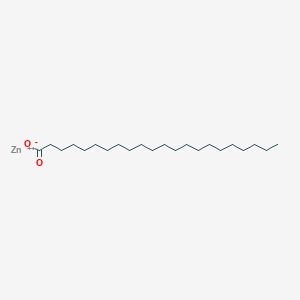
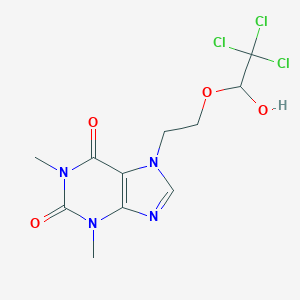
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
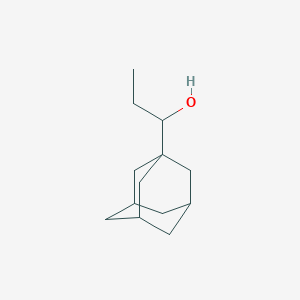
![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
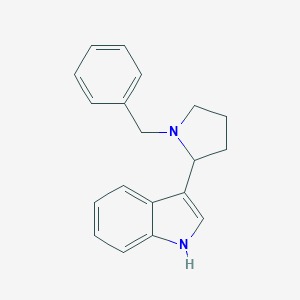
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)